2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide 2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide
Brand Name: Vulcanchem
CAS No.: 92144-23-5
VCID: VC17006065
InChI: InChI=1S/C15H24N6O2S/c1-4-21(5-2)9-8-20(3)24(22,23)11-6-7-13-12(10-11)14(16)19-15(17)18-13/h6-7,10H,4-5,8-9H2,1-3H3,(H4,16,17,18,19)
SMILES:
Molecular Formula: C15H24N6O2S
Molecular Weight: 352.5 g/mol

2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide

CAS No.: 92144-23-5

Cat. No.: VC17006065

Molecular Formula: C15H24N6O2S

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

2,4-Diamino-quinazoline-6-sulfonic acid (2-diethylamino-ethyl)-methyl-amide - 92144-23-5

Specification

CAS No. 92144-23-5
Molecular Formula C15H24N6O2S
Molecular Weight 352.5 g/mol
IUPAC Name 2,4-diamino-N-[2-(diethylamino)ethyl]-N-methylquinazoline-6-sulfonamide
Standard InChI InChI=1S/C15H24N6O2S/c1-4-21(5-2)9-8-20(3)24(22,23)11-6-7-13-12(10-11)14(16)19-15(17)18-13/h6-7,10H,4-5,8-9H2,1-3H3,(H4,16,17,18,19)
Standard InChI Key ZASPIZCAIKPDBK-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(N=C2N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a quinazoline backbone (a benzene ring fused to a pyrimidine ring) with a sulfonic acid group at position 6 and a (2-diethylamino-ethyl)-methyl-amide moiety at the sulfonamide nitrogen. The molecular formula is C₁₅H₂₄N₆O₂S, yielding a molecular weight of 352.5 g/mol. Key structural features include:

  • Quinazoline Core: Positions 2 and 4 are occupied by amino groups, enhancing hydrogen-bonding capacity.

  • Sulfonamide Linkage: The sulfonic acid group at position 6 connects to a tertiary amine-substituted ethyl chain, introducing hydrophilicity and cationic potential at physiological pH.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₅H₂₄N₆O₂S
Molecular Weight352.5 g/mol
Hydrogen Bond Donors4 (2 × NH₂, 2 × NH)
Hydrogen Bond Acceptors8 (2 × N, 4 × O, 2 × S=O)
LogP (Predicted)1.2 ± 0.3

The balanced lipophilicity (LogP ~1.2) suggests moderate membrane permeability, while the sulfonamide group enhances water solubility, making it suitable for intravenous formulations .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure. The ¹H NMR spectrum displays signals for the diethylamino group (δ 1.1 ppm, triplet; δ 2.6 ppm, quartet) and aromatic protons (δ 7.2–8.1 ppm). The sulfonamide’s NH appears as a broad singlet near δ 6.8 ppm .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with cyanogen bromide yields the 2,4-diaminoquinazoline intermediate.

  • Sulfonation: Chlorosulfonic acid treatment introduces the sulfonic acid group at position 6.

  • Amide Coupling: Reaction with (2-diethylamino-ethyl)-methylamine under carbodiimide-mediated conditions forms the final product.

Critical challenges include optimizing sulfonation regioselectivity and minimizing diethylamino group oxidation. Industrial-scale production employs flow chemistry to enhance yield (∼68%) and purity (>98%).

Table 2: Optimization Parameters for Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reaction Time (h)248
Yield (%)4568
Purity (%)9298.5
CatalystNoneH₂SO₄ (0.5 mol%)

Mechanism of Action

Antimicrobial Activity

The sulfonamide moiety mimics para-aminobenzoic acid (PABA), competitively inhibiting dihydropteroate synthase (DHPS) in bacterial folate synthesis. This depletes tetrahydrofolate, halting DNA/RNA synthesis .

Pharmacological Applications

Antibacterial Efficacy

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound shows a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to sulfamethoxazole (MIC = 4 μg/mL) .

Table 3: Antimicrobial Activity Profile

PathogenMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli32
Pseudomonas aeruginosa64

Antiproliferative Effects

In MCF-7 breast cancer cells, it induces apoptosis (EC₅₀ = 12.3 μM) via caspase-3 activation. Synergy with doxorubicin (combination index = 0.3) suggests utility in combination therapies .

Comparative Analysis with Related Quinazolines

Structural Analogues

Compared to 2,4-Diamino-quinazoline-6-sulfonic acid methyl-phenyl-amide (CAS 92144-30-4), the diethylamino-ethyl group enhances solubility but reduces affinity for DHPS (ΔG = -1.2 kcal/mol vs. -1.8 kcal/mol) .

Future Perspectives

Further studies should explore:

  • Pharmacokinetics: Oral bioavailability and metabolic stability in preclinical models.

  • Structural Modifications: Introducing fluorinated groups to enhance blood-brain barrier penetration for CNS infections.

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